
2-(2-Bromopyrimidin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopyrimidin-4-yl)acetic acid is a heterocyclic organic compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . This compound is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at the 2-position and an acetic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyrimidin-4-yl)acetic acid typically involves the bromination of pyrimidine derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of 2-aminopyrimidine with bromine in the presence of a suitable solvent to yield 2-bromopyrimidine. This intermediate is then reacted with chloroacetic acid under basic conditions to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent carboxylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopyrimidin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are employed in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include pyrimidine N-oxides or dehalogenated pyrimidines.
Coupling Reactions: Products are biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
2-(2-Bromopyrimidin-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials science for developing new polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromopyrimidin-2-yl)acetic acid
- 2-(5-Bromopyrimidin-2-yl)acetic acid
- 2-(5-Bromopyrimidin-4-yl)acetic acid
Uniqueness
2-(2-Bromopyrimidin-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. The position of the bromine atom and the acetic acid group influences its interaction with molecular targets, making it a valuable compound for targeted drug design and synthesis .
Propiedades
Fórmula molecular |
C6H5BrN2O2 |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
2-(2-bromopyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-6-8-2-1-4(9-6)3-5(10)11/h1-2H,3H2,(H,10,11) |
Clave InChI |
XCADHLQFXQZFCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


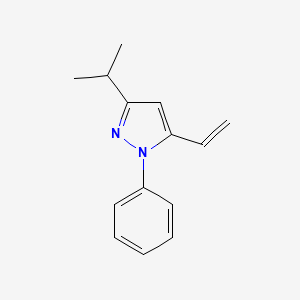
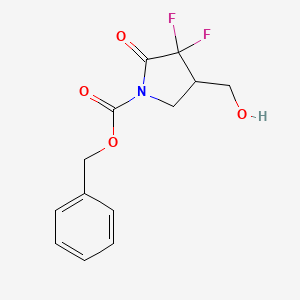
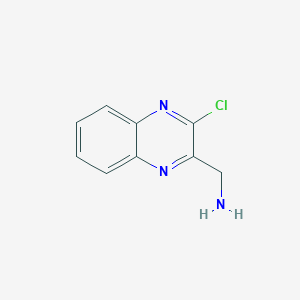

![6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11781531.png)

![2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid](/img/structure/B11781549.png)
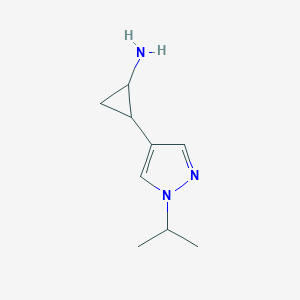
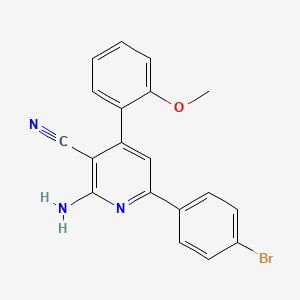
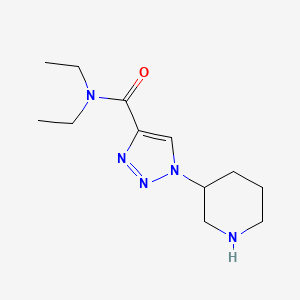
![4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B11781570.png)

![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)

